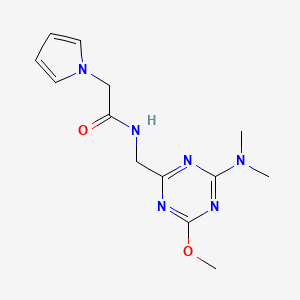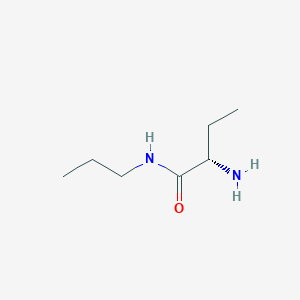
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide is an organic compound that features a triazine ring substituted with dimethylamino and methoxy groups, connected to a pyrrole ring via an acetamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process:
Preparation of the Triazine Precursor: : The triazine ring is typically synthesized by reacting cyanuric chloride with dimethylamine and methanol in the presence of a base such as sodium hydroxide. The reaction is conducted at low temperatures to ensure controlled substitution.
Formation of the Acetamide Linker: : The triazine intermediate is then reacted with 2-bromoacetamide to introduce the acetamide functionality. This reaction is carried out in an organic solvent like dichloromethane, using a catalyst such as triethylamine.
Coupling with Pyrrole: : The final step involves the reaction of the substituted triazine intermediate with pyrrole. This can be facilitated by using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
On an industrial scale, this compound could be produced through continuous flow chemistry techniques, which allow for better control of reaction conditions and yield. Optimization of catalyst concentrations, temperature, and reaction time is crucial for maximizing efficiency and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The methoxy group on the triazine ring can undergo oxidation to form a methoxy-substituted triazine oxide. This reaction typically requires strong oxidizing agents like hydrogen peroxide.
Reduction: : The compound can undergo reduction reactions, particularly at the acetamide linkage. Common reducing agents include lithium aluminium hydride, which can convert the acetamide to an amine.
Substitution: : The dimethylamino group can be substituted by other nucleophiles such as thiols or amines, which can modify the compound’s properties significantly.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H2O2), temperatures around 60-80°C.
Reduction: : Lithium aluminium hydride (LiAlH4), conducted in dry ether at low temperatures.
Substitution: : Nucleophiles like thiols or amines in polar solvents such as dimethyl sulfoxide (DMSO).
Major Products
Oxidation: : Methoxy-substituted triazine oxide.
Reduction: : Amine derivative of the original compound.
Substitution: : Modified triazine derivatives with different substituents replacing the dimethylamino group.
Applications De Recherche Scientifique
N-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide has diverse applications across several fields:
Chemistry: : Used as a building block for synthesizing complex organic molecules due to its versatile functional groups.
Biology: : Investigated for its potential as a ligand in biochemical assays, particularly in binding studies involving protein targets.
Medicine: : Explored for its potential as an antitumor agent, given the structural features that may interact with specific biological pathways.
Industry: : Utilized in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The compound exerts its effects through several mechanisms:
Molecular Targets: : It interacts with proteins, enzymes, and nucleic acids, forming stable complexes.
Pathways Involved: : In biological systems, it may inhibit specific enzymes involved in cellular proliferation, potentially leading to antitumor activity. The triazine ring's ability to form hydrogen bonds and electrostatic interactions plays a crucial role in these processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)-N-methylpyrrol-2-carboxamide: : Similar triazine and pyrrole structure but with chloro substitution, leading to different reactivity and biological activity.
N-(4-Dimethylamino-6-methoxy-1,3,5-triazin-2-yl)pyrrolidine-2-carboxamide: : Similar functionalities, but the pyrrolidine ring alters the compound's conformational flexibility and interaction profile.
Highlighting Uniqueness
N-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide stands out due to its specific substitution pattern on the triazine ring and the presence of both pyrrole and acetamide groups, offering unique reactivity and interaction potentials compared to similar compounds. Its versatility in chemical reactions and wide range of applications make it a compound of significant interest in scientific research and industrial applications.
Propriétés
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2-pyrrol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2/c1-18(2)12-15-10(16-13(17-12)21-3)8-14-11(20)9-19-6-4-5-7-19/h4-7H,8-9H2,1-3H3,(H,14,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHWXHCQTKZRCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)CN2C=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-((Z)-6-acetamido-2-(cinnamoylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2486458.png)
![4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B2486460.png)





![1-[1-(4-chlorobenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2486467.png)
![3-methoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2486470.png)
![1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(1H-indol-3-yl)ethan-1-one](/img/structure/B2486471.png)
![2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2486474.png)
![6-Cyclopropyl-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2486477.png)
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-butoxy-N-methylbenzamide](/img/structure/B2486478.png)
